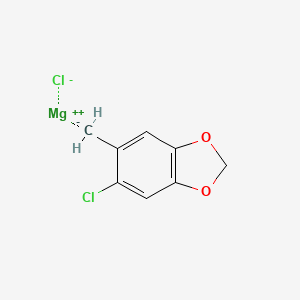
2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride, 0.25 M in 2-MeTHF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride, 0.25 M in 2-methyltetrahydrofuran (2-MeTHF), is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which means it is typically used to form carbon-carbon bonds. This compound is particularly valuable in the pharmaceutical industry as an intermediate in the synthesis of various drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride typically involves the reaction of 2-Chloro-4,5-(methylenedioxy)benzyl chloride with magnesium in the presence of 2-methyltetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction is usually initiated by heating the mixture to a temperature that facilitates the formation of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride follows a similar process but on a larger scale. The reaction is conducted in large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The product is then purified and concentrated to the desired molarity, in this case, 0.25 M in 2-methyltetrahydrofuran.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride primarily undergoes nucleophilic addition reactions, where it adds to electrophilic carbon atoms in carbonyl compounds, such as aldehydes and ketones. It can also participate in substitution reactions, where it replaces a leaving group in a molecule.
Common Reagents and Conditions
Nucleophilic Addition: This reaction typically involves the Grignard reagent and a carbonyl compound (e.g., aldehyde or ketone) in an anhydrous solvent, such as 2-MeTHF. The reaction is usually carried out at low temperatures to control the reactivity.
Substitution Reactions: These reactions often involve the Grignard reagent and an alkyl halide or similar compound. The reaction conditions include an inert atmosphere and an anhydrous solvent.
Major Products
Nucleophilic Addition: The major products are secondary or tertiary alcohols, depending on the carbonyl compound used.
Substitution Reactions: The major products are typically new carbon-carbon bonds, resulting in more complex organic molecules.
Scientific Research Applications
2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biological molecules, such as peptides and nucleotides, to study their functions.
Medicine: It serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilic center can attack electrophilic carbon atoms in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzylmagnesium chloride
- Benzylmagnesium chloride
- Phenylmagnesium bromide
Uniqueness
2-Chloro-4,5-(methylenedioxy)benzylmagnesium chloride is unique due to the presence of the methylenedioxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in the synthesis of complex molecules where specific functional groups are required.
Properties
Molecular Formula |
C8H6Cl2MgO2 |
|---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
magnesium;5-chloro-6-methanidyl-1,3-benzodioxole;chloride |
InChI |
InChI=1S/C8H6ClO2.ClH.Mg/c1-5-2-7-8(3-6(5)9)11-4-10-7;;/h2-3H,1,4H2;1H;/q-1;;+2/p-1 |
InChI Key |
ZRIGHGBBYGIMHV-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC2=C(C=C1Cl)OCO2.[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Oxan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13449026.png)
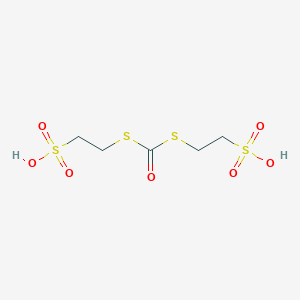
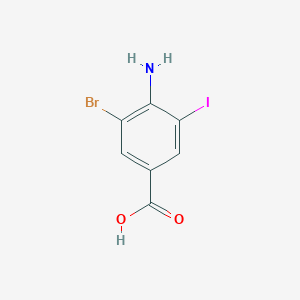
![3-[6-(hydroxymethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13449044.png)
![Methyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13449057.png)
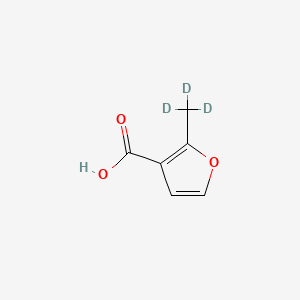


![(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone](/img/structure/B13449079.png)
![1-Azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13449084.png)
![Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13449088.png)
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B13449089.png)
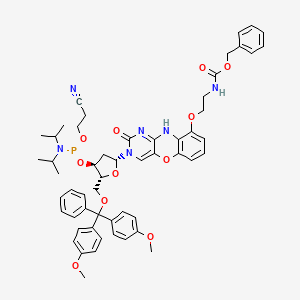
![(3S,3aS,5aS,6R,9aR,9bS)-3-(Benzoyloxy)dodecahydro-3a-methyl-7-oxo-1H-benz[e]indene-6-propanoic Acid](/img/structure/B13449092.png)
